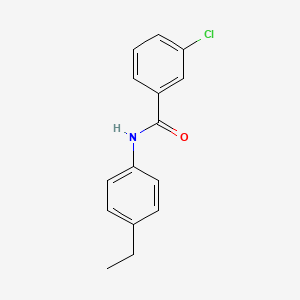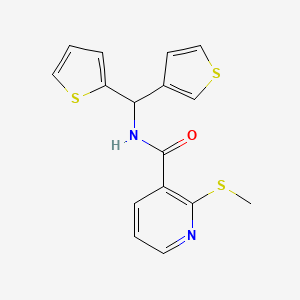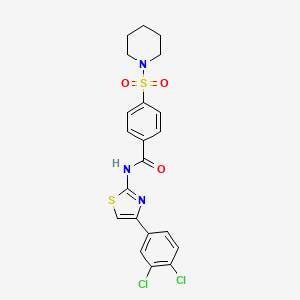![molecular formula C13H14FN3OS B2463886 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urée CAS No. 1286709-74-7](/img/structure/B2463886.png)
1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a cyclopentyl group, a fluorinated benzothiazole moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use this compound to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for other complex organic molecules.
Mécanisme D'action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities . For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
It is known that the pharmacokinetic and metabolic behaviors in the body often are linked to the physical properties of a compound . None of the synthesized compounds violated Lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities . For example, some compounds showed significant analgesic and anti-inflammatory activities .
Action Environment
It is known that the effectiveness of a compound can be influenced by various factors, including its physical properties, the environment in which it is used, and the specific characteristics of its targets .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea are not yet fully understood. Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea are also not well-defined. Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea is currently unknown. Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
The synthesis of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-fluoroaniline with potassium thiocyanate in the presence of a suitable oxidizing agent.
Cyclopentylation: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where cyclopentyl halide reacts with the benzothiazole intermediate.
Urea Formation: The final step involves the reaction of the cyclopentyl-benzothiazole intermediate with an isocyanate to form the urea linkage.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the fluorine position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Nitrobenzothiazole: Used in the synthesis of dyes and pigments.
Benzothiazole-2-thiol: Employed as a vulcanization accelerator in the rubber industry.
What sets 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea apart is its unique combination of a cyclopentyl group, a fluorinated benzothiazole ring, and a urea linkage, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(4-fluoro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c14-9-6-3-7-10-11(9)16-13(19-10)17-12(18)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBDCUBTRGNCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463807.png)

![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2463813.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2463815.png)
![6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2463816.png)
![(Z)-3-(4-tert-butylphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2463817.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2463820.png)


![(E)-4-(Dimethylamino)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2463825.png)

